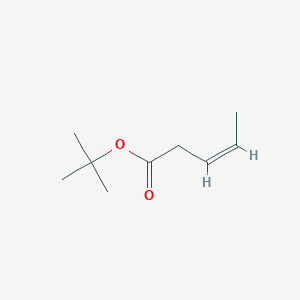

tert-butyl (Z)-pent-3-enoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

tert-butyl (Z)-pent-3-enoate |

InChI |

InChI=1S/C9H16O2/c1-5-6-7-8(10)11-9(2,3)4/h5-6H,7H2,1-4H3/b6-5- |

InChI Key |

DBRXZYVHEWAOFR-WAYWQWQTSA-N |

Isomeric SMILES |

C/C=C\CC(=O)OC(C)(C)C |

Canonical SMILES |

CC=CCC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl Z Pent 3 Enoate and Its Analogues

Direct Esterification and Transesterification Approaches

The introduction of a tert-butyl group via esterification presents unique challenges due to the steric bulk of the alcohol and the propensity of the corresponding carbocation to undergo elimination. thieme.de Consequently, traditional Fischer esterification methods are often low-yielding.

Classical Esterification of Pent-3-enoic Acid with tert-Butyl Alcohol

Direct acid-catalyzed esterification of (Z)-pent-3-enoic acid with tert-butyl alcohol is a classical approach. lookchem.comnih.gov However, this method is often inefficient for producing tert-butyl esters. google.com The reaction typically requires a strong acid catalyst, such as sulfuric acid, and conditions that favor the formation of an acylium ion intermediate, as the tertiary alcohol is prone to dehydration and elimination under strongly acidic conditions. Alternative methods often involve reacting the carboxylic acid with isobutene in the presence of an acid catalyst. google.comgoogle.com

Another approach involves the use of activating agents. For instance, benzotriazole (B28993) esters, formed in situ from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can efficiently react with tert-butyl alcohol in the presence of a base such as 4-(dimethylamino)pyridine (DMAP) or calcined hydrotalcite. researchgate.net

Catalytic Systems for tert-Butyl Ester Formation from Carboxylic Acids and Alcohols

A variety of catalytic systems have been developed to facilitate the formation of tert-butyl esters under milder conditions, thereby avoiding the harshness of strong mineral acids. thieme.deresearchgate.net

Recent advancements include the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) as a powerful catalyst for the tert-butylation of carboxylic acids using tert-butyl acetate (B1210297) as the tert-butyl source. thieme-connect.comorganic-chemistry.org This method has been shown to be effective for a range of carboxylic acids, proceeding much faster and in higher yields compared to conventional methods. thieme-connect.comresearchgate.net

Other notable catalytic systems and reagents that have been developed for the synthesis of tert-butyl esters include:

Di-tert-butyl dicarbonate (B1257347) (Boc2O) with a suitable catalyst. thieme.de

2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu) in the presence of a catalytic amount of acid. researchgate.net

tert-Butyl acetoacetate with a catalytic amount of acid, which generates low pressures suitable for laboratory-scale glassware. researchgate.net

Anhydrous magnesium sulfate (B86663) and catalytic sulfuric acid in a one-pot reaction with tert-butanol (B103910). researchgate.net

These methods offer alternatives to the traditional acid-catalyzed esterification and can provide higher yields and greater substrate compatibility.

Stereoselective Synthesis of (Z)-Pent-3-enoate Frameworks

Achieving the desired (Z)-geometry of the double bond is a critical aspect of synthesizing tert-butyl (Z)-pent-3-enoate. This requires the use of stereoselective olefination reactions or other advanced synthetic strategies.

Targeted (Z)-Olefination Strategies for Unsaturated Esters

Several olefination reactions are known to favor the formation of (Z)-alkenes. The Wittig reaction, particularly with non-stabilized or semi-stabilized ylides, is a classic method for generating (Z)-alkenes. nih.govresearchgate.net However, for the synthesis of α,β-unsaturated esters, modifications of the Horner-Wadsworth-Emmons (HWE) reaction are often more effective.

The Still-Gennari modification of the HWE reaction, which utilizes phosphonates with electron-withdrawing groups (such as bis(2,2,2-trifluoroethyl)phosphonoacetate) and strong, non-coordinating bases (like potassium bis(trimethylsilyl)amide, KHMDS) in the presence of crown ethers, is a powerful tool for the synthesis of (Z)-α,β-unsaturated esters with high stereoselectivity. bohrium.comsemanticscholar.orgunimi.it

Another strategy is the Julia-Kocienski olefination. Recent studies have shown that using N-sulfonylimines as electrophilic partners instead of aldehydes can lead to highly Z-selective olefination, with Z:E ratios up to >99:1. chemrxiv.orgchemrxiv.org Iron-catalyzed reductive coupling of alkyl halides with terminal arylalkynes has also emerged as a method for producing 1,2-disubstituted olefins with high Z-selectivity. acs.org Furthermore, Z-selective catalytic olefin cross-metathesis offers another route to Z-olefins. nih.gov

Chiral Auxiliary and Ligand-Controlled Methods for Z-Selectivity

For asymmetric synthesis, chiral auxiliaries can be employed to control the stereochemical outcome of reactions. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org For example, chiral oxazolidinones can be used in aldol (B89426) reactions to establish two contiguous stereocenters, which could then be further elaborated to the desired (Z)-unsaturated ester. wikipedia.org

While not directly leading to Z-selectivity in olefination, chiral auxiliaries are instrumental in creating stereocenters adjacent to the double bond. The stereochemistry of the final product is then determined by the subsequent elimination or olefination step.

Enzymatic Resolution Techniques for Chiral Unsaturated Esters (e.g., (R)-tert-butyl-3-hydroxy-pent-4-enoate via lipase)

Enzymatic methods, particularly those involving lipases, offer a powerful approach for the kinetic resolution of racemic mixtures, providing access to enantiomerically pure compounds. acs.org This is particularly relevant for the synthesis of chiral analogues of this compound.

A pertinent example is the enzymatic kinetic resolution of racemic alcohols or their corresponding esters. Lipases can selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, leaving the other enantiomer unreacted and thus enantiomerically enriched. nih.govuni-stuttgart.de For instance, the lipase-catalyzed transesterification of a racemic alcohol with an acyl donor like vinyl acetate can lead to the formation of an enantioenriched ester and the unreacted, enantioenriched alcohol. polimi.itmdpi.com

In a process relevant to the synthesis of chiral unsaturated esters, Candida antarctica lipase (B570770) B (CAL-B) has been successfully used for the kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, achieving excellent enantioselectivity (E > 200). nih.govnih.gov This demonstrates the potential of lipases to resolve racemic precursors of complex esters with high efficiency. The choice of lipase, solvent, and acyl donor can significantly influence both the reaction rate and the enantioselectivity of the resolution. researchgate.netnih.gov

Stereoselective One-Pot Procedures for (Z)-Enol Ester Synthesis

The synthesis of (Z)-enol esters can be achieved with high stereoselectivity through metal-free, organocatalytic one-pot procedures. acs.org A notable method involves an amine-catalyzed conjugate addition of carboxylic acids to ynals, which then triggers a rearrangement to form the enol ester. acs.org This approach is distinguished by its divergent stereoselectivity, which is controlled simply by adjusting the reaction temperature.

Researchers have demonstrated that conducting the reaction at 0 °C preferentially yields the (Z)-isomer with high selectivity ((Z:E of 15:1 to 20:1). acs.org Conversely, elevating the temperature to 30 °C favors the formation of the (E)-isomer. acs.org This temperature-dependent control allows for the synthesis of either geometric isomer from the same set of starting materials and catalyst system. The reaction conditions are mild and compatible with a wide variety of functionalized carboxylic acids and ynals, making it a versatile tool for creating structurally diverse enol esters. acs.org

| Parameter | Condition for (Z)-Isomer | Condition for (E)-Isomer | Key Feature |

|---|---|---|---|

| Temperature | 0 °C | 30 °C | Divergent stereoselectivity |

| Catalyst | Amine-based (Organocatalyst) | Metal-free procedure | |

| Reactants | Ynals and Carboxylic Acids | Broad substrate scope | |

| Stereoselectivity (Z:E) | 15:1 to 20:1 | - | High selectivity for Z-isomer at low temp |

| Stereoselectivity (E:Z) | - | 15:1 to 20:1 | High selectivity for E-isomer at higher temp |

Olefin Metathesis-Based Syntheses

Olefin metathesis serves as a powerful carbon-carbon bond-forming reaction, enabling the synthesis of various unsaturated esters through different strategies.

Ring-Closing Metathesis (RCM) in the Synthesis of Related Unsaturated Esters

Ring-closing metathesis (RCM) is a widely employed variation of olefin metathesis for synthesizing unsaturated rings, including macrocyclic lactones (unsaturated cyclic esters). wikipedia.org The reaction involves the intramolecular metathesis of a diene ester, catalyzed by metal-carbene complexes, most notably those based on ruthenium, such as Grubbs' catalysts. wikipedia.orgnih.gov This process forms a cycloalkene and releases a volatile byproduct, typically ethylene. wikipedia.org

The synthetic utility of RCM has been demonstrated in the preparation of a wide range of macrolactones, with ring sizes varying from 13 to 21 members. rsc.org For instance, the RCM of terminal diene esters has been shown to produce 20- and 21-membered macrolactones in high yields. rsc.org The presence of other functional groups is often well-tolerated by the catalysts, making RCM a robust method for constructing complex cyclic structures from acyclic precursors. nih.gov In some cases, additives like titanium isopropoxide are used to destabilize unproductive catalyst-carbonyl complexes and facilitate effective cyclization. nih.gov

| Precursor Type | Catalyst System | Resulting Product | Ring Size Examples |

|---|---|---|---|

| Terminal diene esters | Ruthenium Catalyst (e.g., Grubbs') | Macrolactones | 20-, 21-membered rsc.org |

| Diene oleate (B1233923) esters | Ruthenium Catalyst | Macrolactones | 19-, 20-membered rsc.org |

| Diene β,γ-unsaturated ester | Ruthenium Catalyst | Macrolactone | 13-membered rsc.org |

| Acrylates of allylic/homoallylic alcohols | Grubbs' Catalyst + Ti(O-iPr)4 | α,β-Unsaturated γ- and δ-lactones nih.gov | 5-, 6-membered nih.gov |

Cross-Metathesis Applications in Creating (Z)-Pent-3-enoate Scaffolds

Cross-metathesis (CM) is an intermolecular reaction that exchanges alkylidene fragments between two different olefins. uwindsor.ca While achieving high selectivity can be challenging due to the potential for statistical product distribution, modern catalysts have enabled highly selective syntheses. uwindsor.caorganic-chemistry.org Specifically, the development of molybdenum and ruthenium catalysts has allowed for the direct and stereoselective synthesis of Z-alkenyl halides and other functionalized olefins. nih.gov

This methodology can be applied to the creation of (Z)-pent-3-enoate scaffolds. For example, the cross-metathesis of renewable unsaturated fatty acid methyl esters with partners like eugenol (B1671780) has been shown to proceed with high conversion and selectivity using a second-generation Grubbs catalyst. acs.org Furthermore, highly Z-selective CM reactions have been developed using molybdenum-based catalysts, which can efficiently couple terminal olefins with partners like 1,2-dihaloethenes to produce Z-alkenyl halides. nih.gov A similar strategy, reacting a terminal alkene with an appropriate α,β-unsaturated ester partner, could foreseeably construct the (Z)-pent-3-enoate framework with high stereocontrol. The success of these reactions often depends on the differing reactivity of the olefin partners, with electron-deficient olefins showing distinct behavior that can lead to high CM selectivity. uwindsor.ca

| Catalyst Type | Application | Key Outcome/Feature |

|---|---|---|

| Molybdenum-based Catalysts | CM for Z-alkenyl halides nih.gov | High Z-selectivity, applicable to creating Z-alkenyl ester scaffolds nih.gov |

| Ruthenium-based (Grubbs' 2nd Gen) | CM of unsaturated fatty acid esters acs.org | High conversion and selectivity, tolerance of ester groups acs.org |

| Ruthenium Catechothiolate Complex | Kinetically controlled CM | Synthesis of Z- or E-trisubstituted allylic alcohols organic-chemistry.org |

Transformations from Precursor Molecules

Blaise Reaction Variants for 3-Amino-5-oxopent-3-enoates and 3,5-Dioxopentanoates

A variation on the classical Blaise reaction provides a convenient route to 3,5-dioxopentanoates and 3-amino-5-oxopent-3-enoates, which are valuable synthetic precursors. thieme-connect.comthieme-connect.com This method involves the zinc-mediated condensation of readily available 3-oxopropanenitriles (α-cyano ketones) with an α-bromo ester, such as ethyl bromoacetate. thieme-connect.compondiuni.edu.in The reaction proceeds via the formation of an organozinc intermediate that adds to the nitrile group. wikipedia.org

A key feature of this synthetic route is the divergent outcome based on the workup procedure. thieme-connect.compondiuni.edu.in

Acidic Workup : Treating the reaction mixture with an acid (e.g., 3 M HCl) hydrolyzes the intermediate to yield 3,5-dioxopentanoates (also known as 3,5-diketo esters). thieme-connect.com

Basic Workup : Alternatively, a basic workup (e.g., 50% aq. K2CO3) leads to the isolation of (Z)-3-amino-5-oxopent-3-enoates. thieme-connect.comorganic-chemistry.org

Studies have shown that the Blaise reaction on the nitrile is favored over the competing Reformatsky reaction on the adjacent ketone, which is attributed to zinc complexation increasing the electrophilicity of the nitrile. thieme-connect.comthieme-connect.com

| Starting Materials | Reagent | Workup Condition | Final Product |

|---|---|---|---|

| 3-Oxopropanenitrile (α-cyano ketone) + α-Bromo ester | Activated Zinc | Acidic (e.g., 3 M HCl) thieme-connect.com | 3,5-Dioxopentanoate thieme-connect.com |

| Basic (e.g., 50% K2CO3) thieme-connect.com | (Z)-3-Amino-5-oxopent-3-enoate thieme-connect.com |

Gold-Catalyzed Reactions Involving Vinyldiazo Compounds as Precursors

Gold-catalyzed transformations of vinyldiazo compounds, such as tert-butyl 2-diazobut-3-enoate, have become a significant tool in organic synthesis since their initial discovery. thieme-connect.com These reactions typically proceed through the formation of electrophilic gold carbene intermediates upon dinitrogen extrusion from the diazo compound. thieme-connect.com A recurrent feature of these gold vinylcarbenes is their exhibition of "vinylogous reactivity," where nucleophilic attack occurs at the terminal carbon of the vinyl group rather than at the carbene carbon itself. thieme-connect.com

This reactivity pattern has been exploited in various transformations. For example, the gold-catalyzed reaction of vinyldiazo compounds with non-activated alkenes results in the formation of 2,6-dienoates with high regio- and stereoselectivity. thieme-connect.com Similarly, reactions with alkenylsilanes produce skipped dienes, where the silyl (B83357) group acts as a regio- and stereocontrolling element. acs.org The process is believed to involve the nucleophilic attack of the unsaturated substrate on the vinylogous position of the gold carbene, generating a carbocationic intermediate that evolves to the final product. thieme-connect.comacs.org This methodology provides a pathway to construct complex carbon skeletons from vinyldiazo precursors. researchgate.net

| Vinyldiazo Precursor | Reaction Partner | Catalyst System | Key Intermediate | Product Class |

|---|---|---|---|---|

| Vinyldiazo Ester | Non-activated Alkenes | IPrAuNTf2 thieme-connect.com | Gold Vinylcarbene | 2,6-Dienoates thieme-connect.com |

| Vinyldiazo Compound | Alkenylsilanes | Gold(I) Catalyst acs.org | Gold Vinylcarbene | Skipped Dienes acs.org |

| Vinyldiazo Acetate | Nitrosobenzenes | JohnPhosAuCl / AgNTf2 thieme-connect.com | Gold Vinylcarbene | Quinoline Oxides thieme-connect.com |

| Vinyldiazo Ester | α-Aryldiazo Ketone | Gold Catalyst acs.org | Gold Carbene | Cyclopentenones acs.org |

Conjugate Additions Leading to Substituted Enoates (e.g., Copper-Catalyzed Syn Hydroarylation)

Conjugate addition reactions are a powerful tool for the formation of carbon-carbon bonds. jove.comwikipedia.org In the context of synthesizing substituted enoates, these reactions involve the addition of a nucleophile to the β-carbon of an α,β-unsaturated ester. jove.com This approach is particularly valuable for creating β,β-disubstituted acrylates.

A noteworthy example is the copper-catalyzed syn-hydroarylation of internal alkynoates with arylboronic acids. orgsyn.org This method offers a direct route to trisubstituted alkenes with a high degree of regio- and stereoselectivity. orgsyn.org The reaction typically employs inexpensive copper catalysts like copper(I) acetate (CuOAc) or copper(II) acetate (Cu(OAc)₂) in a protic solvent such as methanol (B129727) at ambient temperatures. orgsyn.org A key advantage of this protocol is that it often does not require additional ligands or additives, simplifying the experimental setup. orgsyn.org

The general mechanism involves the addition of the aryl group from the arylboronic acid and a hydrogen atom across the alkyne triple bond in a syn fashion, leading predominantly to the (Z)-isomer of the resulting β,β-disubstituted acrylate. orgsyn.org This methodology has been successfully applied to a broad range of substrates, including the synthesis of biologically important heterocyclic compounds like butenolides, coumarins, and indoles. orgsyn.org

Table 1: Copper-Catalyzed Syn Hydroarylation of an Internal Alkynoate

| Entry | Alkyne Substrate | Arylboronic Acid | Catalyst | Solvent | Product | Yield (%) |

| 1 | Methyl pent-2-ynoate | Phenylboronic acid | CuOAc | Methanol | (Z)-Methyl 3-phenylpent-2-enoate | 95 |

| 2 | Ethyl hex-2-ynoate | 4-Methoxyphenylboronic acid | Cu(OAc)₂ | Methanol | (Z)-Ethyl 3-(4-methoxyphenyl)hex-2-enoate | 92 |

Note: The data in this table is illustrative and based on typical outcomes for this reaction type.

The versatility of this copper-catalyzed system has been further demonstrated by extending its application to hydroallylation and hydroalkylation/stannylalkylation reactions by using allylboronates or alkylborons as the nucleophilic partners. orgsyn.org

Regio- and Stereoselective Formation of α-Haloacrylic Acid Derivatives

The synthesis of α-haloacrylic acid derivatives provides another important pathway to functionalized alkenes. A notable method involves a palladium(0)-catalyzed three-component reaction of 1,1-dichloro-1-alkenes, carbon monoxide (CO), and various alcohols. This process yields (Z)-α-chloroacrylates with high chemo- and stereoselectivity. researchgate.net The reaction proceeds under a carbon monoxide atmosphere (1 atm) and offers a novel and efficient route to these valuable synthetic intermediates. researchgate.net

Furthermore, organometallic reagents can be employed for the stereoselective synthesis of (Z)-α-haloacrylic acid derivatives. For instance, the reaction of aldehydes with trihaloesters or amides promoted by Rieke manganese can produce (Z)-α-halo-α,β-unsaturated esters and amides with complete (Z)-stereoselectivity. researchgate.net This method is also applicable to the synthesis of (Z)-α-chloro-α,β-unsaturated ketones and carboxylic acids, as well as (Z)-haloallylic alcohols. researchgate.net

Table 2: Synthesis of (Z)-α-Haloacrylic Acid Derivatives

| Entry | Aldehyde | Trihaloester/Amide | Reagent | Product | Stereoselectivity |

| 1 | Benzaldehyde | Ethyl trichloroacetate | Rieke Mn | (Z)-Ethyl 2-chloro-3-phenylacrylate | >99% Z |

| 2 | Propanal | N,N-Dimethyl trichloroacetamide | Rieke Mn | (Z)-2-Chloro-N,N-dimethylpent-2-enamide | >99% Z |

Note: The data in this table is illustrative and based on typical outcomes for this reaction type.

Synthesis of Highly Sterically Hindered (Z)-Olefins with tert-Butyl Groups

The introduction of bulky groups like tert-butyl substituents presents significant synthetic challenges due to steric hindrance. However, specific methodologies have been developed to address this issue and achieve the synthesis of highly sterically hindered (Z)-olefins.

One approach involves the Julia-Kocienski olefination reaction. The use of 1-tert-butyl-1H-tetrazol-5-yl (TBT) alkyl sulfones in reactions with sterically less demanding ketones has been shown to generate (Z)-alkenes with high stereoselectivity (93:7 to 99:1). researchgate.net For more sterically demanding ketones, the corresponding 1-methyl-1H-tetrazol-5-yl (MT) alkyl sulfones can provide good yields and high (Z)-selectivity. researchgate.net

Another powerful method is the iron-catalyzed reductive cross-coupling of alkyl halides with terminal arylalkynes. This approach is notable for its use of an inexpensive and non-toxic iron(II) bromide catalyst and zinc as the reductant. acs.org Importantly, this reaction is effective for the synthesis of (Z)-olefins bearing tertiary alkyl groups, including the tert-butyl group. acs.org The reaction demonstrates broad functional group tolerance and can be performed on a gram scale, highlighting its synthetic utility. acs.org

Cross-metathesis reactions catalyzed by ruthenium-based complexes also offer a viable route to sterically hindered olefins. The efficiency of these reactions is highly dependent on the steric bulk of the N-heterocyclic carbene (NHC) ligands on the catalyst. organic-chemistry.org For the formation of trisubstituted olefins, catalysts with bulkier NHC ligands, such as those bearing N-mesityl groups, have been found to be more efficient. organic-chemistry.org

A Favorskii rearrangement utilizing a superbase has also been reported for the synthesis of highly sterically hindered olefins, specifically (E)- and (Z)-2-tert-butyl-4,4-dimethyl-pent-2-enoic acid. nih.gov This demonstrates that rearrangement reactions can also be tailored to produce sterically congested olefinic structures.

Table 3: Methods for Synthesizing Sterically Hindered (Z)-Olefins

| Method | Reactants | Catalyst/Reagent | Key Feature |

| Julia-Kocienski Olefination | Ketone, 1-tert-Butyl-1H-tetrazol-5-yl alkyl sulfone | LiHMDS | High (Z)-selectivity for less hindered ketones |

| Iron-Catalyzed Reductive Coupling | Alkyl halide, Terminal arylalkyne | FeBr₂, Zn | Tolerates tertiary alkyl groups like tert-butyl |

| Cross-Metathesis | Olefins | Ruthenium-NHC catalyst | Efficiency depends on NHC ligand bulk |

| Favorskii Rearrangement | α-Halo ketone | Superbase | Access to highly congested structures |

Chemical Reactivity and Transformation Chemistry of Tert Butyl Z Pent 3 Enoate

Ester Hydrolysis and Deprotection Strategies

The tert-butyl ester group is a widely used protecting group for carboxylic acids due to its stability under basic and neutral conditions. Its removal, or deprotection, is typically achieved under acidic conditions or through specialized catalytic methods.

Acid-Mediated Cleavage of the tert-Butyl Ester

The cleavage of tert-butyl esters using strong acids is a standard deprotection strategy in organic synthesis. acsgcipr.org This method relies on the unique stability of the tertiary carbocation that is formed as an intermediate.

The reaction mechanism involves the initial protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. However, due to the nature of the tert-butyl group, the cleavage proceeds through a pathway involving the formation of a stable tert-butyl cation. acsgcipr.orglibretexts.org This cation is then readily deprotonated to form isobutylene (B52900) gas, driving the reaction to completion. A variety of acids can be employed for this transformation, with common choices including trifluoroacetic acid (TFA), formic acid, p-toluenesulfonic acid, and hydrochloric acid. acsgcipr.orgresearchgate.net

General Reaction Scheme for Acid-Mediated Cleavage:

Reactant: tert-Butyl (Z)-pent-3-enoate

Reagent: Strong Acid (e.g., TFA, HCl)

Products: (Z)-pent-3-enoic acid, Isobutylene

| Acid Reagent | Typical Conditions | Key Features |

| Trifluoroacetic Acid (TFA) | Neat or in a solvent like Dichloromethane (B109758) (DCM) at room temperature. | Highly effective; TFA is volatile and easily removed. |

| Hydrochloric Acid (HCl) | In an organic solvent such as dioxane or acetic acid. | Common and inexpensive reagent. |

| Formic Acid | Used as a solvent, often at elevated temperatures. | Milder option compared to TFA or HCl. |

| p-Toluenesulfonic acid | Catalytic or stoichiometric amounts in a suitable solvent. | Selectively removes t-butyl esters in the presence of certain other groups. acsgcipr.org |

This table presents representative conditions for the deprotection of tert-butyl esters.

Radical Cation-Mediated Deprotection (e.g., Magic Blue/Triethylsilane)

To circumvent the often harsh conditions of strong acid cleavage, milder catalytic methods have been developed. One such method involves the use of the tris(4-bromophenyl)aminium radical cation, commonly known as "Magic Blue" (MB•+), in combination with a silane reducing agent like triethylsilane (TES). semanticscholar.orgorganic-chemistry.orgnih.gov

This protocol facilitates the catalytic de-tert-butylation of esters under neutral and mild conditions. nih.govacs.org The reaction proceeds without the need for high temperatures or strong acids, making it suitable for substrates with sensitive functional groups. nih.govresearchgate.net While the precise mechanism is complex, it is proposed that Magic Blue catalyzes the activation of the Si-H bond in triethylsilane, which then facilitates the cleavage of the C-O bond of the tert-butyl group. acs.org Sacrificial triethylsilane accelerates the reaction, which can achieve high yields of the corresponding carboxylic acid. semanticscholar.orgorganic-chemistry.org

Key Features of Magic Blue/Triethylsilane Deprotection:

| Feature | Description |

|---|---|

| Catalyst | Tris(4-bromophenyl)aminium radical cation (Magic Blue, MB•+) nih.gov |

| Reducing Agent | Triethylsilane (TES) organic-chemistry.org |

| Conditions | Mild, often performed in dichloromethane (DCM) at room temperature. acs.org |

| Advantages | Avoids strong acids and high temperatures; compatible with various functional groups. nih.govresearchgate.net |

| Outcome | High yields (up to 95%) of the deprotected carboxylic acid. nih.govacs.org |

This interactive table summarizes the key aspects of the radical cation-mediated deprotection method.

Selective Deprotection in the Presence of Other Functional Groups

A significant challenge in complex molecule synthesis is the chemoselective removal of one protecting group without affecting others. For tert-butyl esters, specific Lewis acids have been shown to provide this selectivity. For instance, zinc bromide (ZnBr₂) in dichloromethane has been successfully used for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile protecting groups. acs.orgnih.govscite.ai

While groups such as N-Boc and N-trityl were found to be labile under these conditions, other amine protecting groups were compatible. acs.orgnih.gov This method allows for the preparation of various N-protected amino acids from their corresponding tert-butyl esters in good yields, highlighting its utility in peptide synthesis and other areas of organic chemistry. semanticscholar.orgresearchgate.net The mechanism is believed to involve the coordination of the zinc cation to the ester's oxygen atoms, facilitating the cleavage and subsequent evolution of isobutylene. researchgate.net

Electrophilic Additions to the Carbon-Carbon Double Bond

The π-bond of the alkene moiety in this compound is a region of high electron density, making it susceptible to attack by electrophiles. This reactivity allows for a variety of addition reactions that functionalize the carbon backbone of the molecule.

Halogenation Reactions (e.g., Bromination, Chlorination)

Halogens such as bromine (Br₂) and chlorine (Cl₂) react readily with alkenes in what is known as an electrophilic addition reaction. wikipedia.org This reaction converts the alkene into a vicinal dihalide, where two halogen atoms are added to adjacent carbons. chemistrysteps.com

The mechanism involves the polarization of the halogen-halogen bond as it approaches the electron-rich double bond. libretexts.orglibretexts.org The alkene's π electrons attack the electrophilic halogen, leading to the formation of a cyclic halonium ion intermediate (e.g., a bromonium or chloronium ion). chemtopper.comlibretexts.org This intermediate is then attacked by the halide anion from the side opposite to the three-membered ring. libretexts.org This backside attack results in a stereospecific anti-addition of the two halogen atoms across the double bond. chemtube3d.commasterorganicchemistry.com For (Z)-pent-3-enoate, this anti-addition to the cis-alkene would result in the formation of a racemic mixture of enantiomeric dihalides. libretexts.orgaskfilo.com

Stereochemical Outcome of Bromination:

| Starting Alkene | Mechanism Feature | Product Stereochemistry |

|---|---|---|

| (Z)-alkene | Anti-addition via bromonium ion | Racemic mixture of enantiomers |

This table illustrates the stereospecificity of bromine addition to alkenes.

Hydrogenation for Saturation of the Alkene Moiety

The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. libretexts.org This reaction involves treating the alkene with molecular hydrogen (H₂) in the presence of a metal catalyst. libretexts.org Commonly used catalysts are finely divided metals such as palladium (often on a carbon support, Pd/C), platinum (as PtO₂), or nickel. study.comjove.comchemguide.co.uk

The process, known as catalytic hydrogenation, is thermodynamically favorable as it forms a more stable, lower-energy alkane. libretexts.org The reaction occurs on the surface of the metal catalyst, where both the alkene and hydrogen are adsorbed. study.comjove.com Hydrogen atoms are then added to the same face of the double bond in a process called syn-addition. libretexts.orglibretexts.org For this compound, this reaction would yield tert-butyl pentanoate, effectively saturating the alkene moiety. This transformation is highly efficient and is a fundamental method for converting unsaturated compounds to their saturated analogues. study.comorganic-chemistry.org

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (Z)-pent-3-enoic acid |

| Isobutylene |

| Trifluoroacetic acid |

| Dichloromethane |

| Hydrochloric acid |

| Formic acid |

| p-Toluenesulfonic acid |

| Tris(4-bromophenyl)aminium radical cation |

| Triethylsilane |

| Zinc bromide |

| Bromine |

| Chlorine |

| tert-Butyl pentanoate |

| Hydrogen |

| Palladium |

| Platinum |

Epoxidation and Dihydroxylation

The carbon-carbon double bond in this compound is a key site for functionalization, readily undergoing oxidation reactions such as epoxidation and dihydroxylation to produce valuable chiral building blocks. The stereochemical outcome of these reactions is highly influenced by the presence of the allylic ester group and the geometry of the alkene.

Epoxidation: The epoxidation of allylic alcohols and their derivatives is a well-established method for creating chiral epoxides. researchgate.netwikipedia.org For substrates like this compound, which are allylic esters, directed epoxidation can be achieved. The Sharpless asymmetric epoxidation, for instance, is a renowned method for the enantioselective epoxidation of primary and secondary allylic alcohols using a titanium tetra(isopropoxide) catalyst, a chiral tartrate ligand, and an oxidant like tert-butyl hydroperoxide (TBHP). libretexts.orgorgsyn.org While the substrate is an ester, hydrolysis could provide the corresponding allylic alcohol, which would be a suitable candidate for this reaction, yielding 2,3-epoxyalcohols with high enantiomeric excess. libretexts.orgorgsyn.org The presence of the allylic oxygen functionality allows for coordination to the metal catalyst, directing the oxidant to one face of the double bond and thereby controlling the stereochemistry of the resulting epoxide. For Z-olefins, specific catalytic systems have been developed to achieve high enantioselectivity. organic-chemistry.org

Dihydroxylation: Dihydroxylation of the alkene provides access to vicinal diols, another important class of chiral intermediates. Sharpless asymmetric dihydroxylation, using osmium tetroxide in the presence of a chiral quinine ligand, is a powerful tool for converting alkenes into chiral vicinal diols. rsc.org The Z-geometry of the double bond in this compound influences the facial selectivity of the dihydroxylation, often leading to the anti-diol product. This stereospecificity has been exploited in tandem reaction sequences; for example, a Z-selective cross-metathesis followed by a stereospecific dihydroxylation using a ruthenium-based catalyst can transform simple allylic esters into highly functionalized anti-1,2-diols. ic.ac.uk The reaction typically proceeds by converting the ruthenium metathesis catalyst into a dihydroxylation catalyst in situ upon addition of an oxidant like sodium periodate (NaIO₄). ic.ac.uk

| Reaction | Typical Reagents | Product Type | Key Stereochemical Feature |

|---|---|---|---|

| Asymmetric Epoxidation | Ti(O-i-Pr)₄, Diethyl Tartrate (DET), TBHP | Chiral Epoxy Ester (or corresponding alcohol) | Enantioselective; face selectivity directed by the allylic oxygen. |

| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQD)₂PHAL), NMO | Chiral Diol Ester | Diastereoselective; Z-alkenes typically yield anti-diols. |

Nucleophilic Reactions and Functional Group Interconversions

As an α,β-unsaturated ester, this compound is susceptible to nucleophilic conjugate addition (also known as 1,4-addition). masterorganicchemistry.comacs.org In this reaction, a nucleophile attacks the β-carbon of the double bond, which is rendered electrophilic by conjugation with the carbonyl group. acs.org

Organoboron reagents, such as alkyl- or arylboronic acids and their esters (boronates), are effective nucleophiles for this transformation, typically in the presence of a transition metal catalyst. researchgate.net Rhodium- and copper-based catalysts are commonly employed for the 1,4-addition of organoboron compounds to α,β-unsaturated carbonyls. libretexts.orgrsc.org

The rhodium-catalyzed conjugate addition of an arylboronic acid to an α,β-unsaturated ester proceeds via a catalytic cycle. libretexts.org A plausible mechanism involves the transmetalation of the aryl group from boron to the rhodium(I) catalyst, forming an aryl-rhodium species. This species then undergoes insertion across the alkene double bond of the ester, forming a rhodium enolate intermediate. Subsequent protonolysis or hydrolysis releases the β-substituted ester product and regenerates the active rhodium catalyst. libretexts.org The use of chiral ligands, such as BINAP, can render this reaction highly enantioselective. libretexts.org

| Catalyst System | Organoboron Reagent | Substrate | Product |

|---|---|---|---|

| Rhodium(I) / Chiral Diene Ligand | Arylboronic Acids | α,β-Unsaturated Esters | β-Aryl Esters |

| Copper(I) / Josiphos Ligand | Diboron Reagents | α,β-Unsaturated Ketones/Esters | β-Boryl Carbonyl Compounds |

| Palladium(II) / Bipyridine | Arylboronic Acids | α,β-Unsaturated Carbonyls | β-Aryl Carbonyl Compounds |

The ester functional group can be converted into other functionalities. A particularly useful transformation is the conversion to an acyl chloride, a highly reactive intermediate for synthesizing amides, other esters, and anhydrides. While this conversion is typically performed on carboxylic acids, methods exist for the direct transformation of certain esters.

The tert-butyl ester group is uniquely suited for this conversion under mild conditions. Treatment of a tert-butyl ester with thionyl chloride (SOCl₂) at room temperature provides the corresponding acyl chloride in high yield. rsc.orgdocumentsdelivered.com This selectivity is remarkable, as other common esters like methyl, ethyl, and benzyl (B1604629) esters are unreactive under these conditions. rsc.orgdocumentsdelivered.com This allows for the selective conversion of a tert-butyl ester in the presence of other ester groups. The reaction is believed to be acid-promoted, involving the cleavage of the tert-butyl group to form a stable tert-butyl cation. rsc.org Similarly, phosphorus trichloride (PCl₃) has been shown to effectively chlorinate a range of tert-butyl esters to yield acyl chlorides.

| Reagent | Conditions | Typical Yield | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Room Temperature | >89% | documentsdelivered.com |

| Phosphorus Trichloride (PCl₃) | 80 °C | Good to Excellent |

For analytical characterization, particularly by gas chromatography (GC), derivatization of compounds like this compound is often necessary. Derivatization increases the volatility and thermal stability of the analyte, leading to better chromatographic separation and peak shape.

Esterification to FAMEs: One of the most common derivatization techniques for fatty acids and related esters is the conversion to fatty acid methyl esters (FAMEs). This is typically achieved through transesterification. The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then esterified to the methyl ester using reagents like boron trifluoride in methanol (B129727) (BF₃-MeOH), methanolic hydrogen chloride, or diazomethane. Analyzing the compound as its methyl ester is standard practice in lipid analysis, allowing for identification and quantification by GC-Mass Spectrometry (GC-MS). acs.org

Silylation: Silylation is another powerful derivatization technique used to increase volatility and protect active hydrogen atoms. While the ester itself does not have active hydrogens, if it were hydrolyzed to the carboxylic acid or reduced to the allylic alcohol, the resulting hydroxyl groups could be silylated. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) readily convert alcohols and acids into their corresponding trimethylsilyl (TMS) ethers or esters. Silylation of allylic esters can also be a synthetic step, for example, in preparation for an Ireland-Claisen rearrangement. Palladium-catalyzed reactions of allylic esters with disilanes can also be used to form allylic silanes.

Pericyclic and Rearrangement Reactions

The Claisen rearrangement is a powerful libretexts.orglibretexts.org-sigmatropic rearrangement that forms a carbon-carbon bond. For an allylic ester like this compound, several variants of the Claisen rearrangement can be employed to synthesize γ,δ-unsaturated carboxylic acids or esters. The reaction proceeds through a highly ordered, six-membered chair-like transition state, which allows for predictable transfer of stereochemistry.

Johnson-Claisen Rearrangement: This variant involves the reaction of an allylic alcohol with a trialkyl orthoacetate (e.g., triethyl orthoacetate) under mildly acidic conditions to produce a γ,δ-unsaturated ester. To apply this to this compound, it would first need to be reduced to the corresponding (Z)-pent-3-en-1-ol. This alcohol could then undergo the Johnson-Claisen rearrangement, which proceeds through an intermediate ketene acetal, to form a new γ,δ-unsaturated ester with high stereoselectivity.

Ireland-Claisen Rearrangement: This is a highly versatile modification that works directly on allylic esters. masterorganicchemistry.com The ester is treated with a strong base, such as lithium diisopropylamide (LDA), to form an ester enolate. This enolate is then trapped with a trialkylsilyl halide (e.g., chlorotrimethylsilane, TMSCl) to generate a silyl (B83357) ketene acetal. libretexts.org This intermediate undergoes the libretexts.orglibretexts.org-sigmatropic rearrangement at much milder temperatures than the classic Claisen rearrangement. libretexts.org Subsequent hydrolysis of the resulting silyl ester yields a γ,δ-unsaturated carboxylic acid. A key feature of the Ireland-Claisen rearrangement is its stereochemical control. The geometry of the enolate (E or Z) dictates the relative stereochemistry of the product. For an ester like this compound, deprotonation with LDA in a non-coordinating solvent like THF typically leads to the kinetic (Z)-enolate, which then rearranges to the syn-carboxylic acid product. libretexts.org

Ester Enolate-Claisen Rearrangement: This is a more general term for rearrangements involving ester enolates, with the Ireland-Claisen being the most prominent example involving a silyl ketene acetal intermediate. Other metal enolates (e.g., zinc) can also be used. masterorganicchemistry.com The key step is the formation of the enolate from the allylic ester, which then undergoes the concerted libretexts.orglibretexts.org-rearrangement. The stereochemical outcome is dependent on the enolate geometry and the chair-like transition state. researchgate.net

| Rearrangement | Substrate | Key Reagents | Initial Product | Key Features |

|---|---|---|---|---|

| Johnson-Claisen | Allylic Alcohol | Orthoester (e.g., CH₃C(OEt)₃), Acid catalyst | γ,δ-Unsaturated Ester | Requires conversion of ester to alcohol first; thermally induced. |

| Ireland-Claisen | Allylic Ester | Strong Base (e.g., LDA), Silyl Halide (e.g., TMSCl) | γ,δ-Unsaturated Carboxylic Acid | Milder conditions; high stereocontrol via silyl ketene acetal geometry. |

Claisen Rearrangements (e.g., Johnson-Claisen, Ireland-Claisen, Ester Enolate-Claisen) of Z-Allylic Esters and Analogues[17],

Stereochemical Outcomes and Chirality Transfer in Z-Substrate Rearrangements

Rearrangement reactions, particularly thieme-connect.dethieme-connect.de-sigmatropic rearrangements like the Claisen rearrangement, are profoundly influenced by the geometry of the starting material. When a chiral substrate containing the this compound moiety is used, the (Z)-configuration of the double bond directs the stereochemical course of the reaction, often leading to a high degree of chirality transfer.

In the ester enolate Claisen rearrangement, the geometry of the enolate (E or Z) dictates the conformation of the chair-like transition state, which in turn determines the stereochemistry of the newly formed stereocenters. The rearrangement of (Z)-silylketene acetals, for instance, has been shown to proceed with exceptional fidelity, transferring the initial chirality to the product with high efficiency. oup.com This process typically proceeds through a chair-like transition state to minimize steric interactions. thieme-connect.denih.gov The (Z)-geometry of the substrate favors a specific transition state assembly, leading to predictable and controllable stereochemical outcomes. For example, the rearrangement of a (Z)-configured olefin can lead to the formation of a specific diastereomer, a result that is consistent with the reaction proceeding through this well-defined chair-like transition state. nih.gov

Table 1: Influence of Substrate Geometry on Product Stereochemistry in Claisen Rearrangements

| Substrate Geometry | Predominant Transition State | Resulting Product Stereochemistry | Chirality Transfer Efficiency |

|---|---|---|---|

| (Z)-Olefin | Chair-like | Specific Diastereomer (e.g., syn) | High (e.g., 96-100%) oup.com |

This predictable transfer of stereochemical information is a cornerstone of modern asymmetric synthesis, allowing for the construction of complex molecules with defined stereochemistry from geometrically pure precursors like this compound.

Intramolecular Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The carbon-carbon double bond in this compound can act as a dipolarophile in intramolecular cycloaddition reactions, most notably in [3+2] cycloadditions. uchicago.edu These reactions involve the combination of a three-atom component (a 1,3-dipole) with a two-atom component (the alkene of the enoate) to form a five-membered ring.

If this compound is part of a molecule that also contains a 1,3-dipole, such as a nitrone or an azide, an intramolecular [3+2] cycloaddition can occur. The mechanism of these reactions can be either concerted or stepwise, sometimes involving zwitterionic intermediates, particularly when polar reactants are involved. mdpi.comnih.gov The regioselectivity and stereoselectivity of the cycloaddition are governed by the electronic and steric properties of both the dipole and the dipolarophile. The electron-withdrawing nature of the ester group in this compound activates the double bond for reaction with electron-rich dipoles. The (Z)-geometry of the alkene influences the approach of the dipole, leading to specific stereoisomers of the resulting heterocyclic product.

Table 2: Common 1,3-Dipoles in [3+2] Cycloaddition Reactions

| 1,3-Dipole Type | Resulting Heterocycle |

|---|---|

| Nitrone | Isoxazolidine (B1194047) |

| Azide | Triazoline |

| Azomethine Ylide | Pyrrolidine |

Photoequilibration Reactions Involving Geometric Isomers

Geometric isomers, such as the (Z) and (E) isomers of tert-butyl pent-3-enoate, are distinct compounds with different spatial arrangements of atoms and unique physical and chemical properties. siue.edupurdue.edu The presence of the carbon-carbon double bond restricts rotation, locking the molecule into either the (Z) or (E) configuration under normal conditions. youtube.comyoutube.com

However, irradiation with light of an appropriate wavelength can induce isomerization between the (Z) and (E) forms. This process, known as photoequilibration, occurs because the absorption of a photon promotes an electron from the π bonding orbital to a π* antibonding orbital. In this excited state, the bond order between the two carbons is reduced, allowing for rotation around the central bond. As the molecule relaxes back to the ground electronic state, it can form either the (Z) or the (E) isomer. Over time, a photostationary state is reached, which is a dynamic equilibrium mixture of the two isomers. The composition of this mixture depends on the absorption spectra of the isomers and the quantum yields of the forward and reverse photoreactions. While the trans (E) isomer is typically more thermodynamically stable, photoequilibration can be used to enrich the mixture in the less stable cis (Z) isomer. siue.edu

Transition Metal-Catalyzed Transformations

The reactivity of this compound can be further expanded and controlled through the use of transition metal catalysts, enabling a range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Heck Reactions Involving Enol Ethers

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene. While this compound is an enoate rather than an enol ether, its activated double bond exhibits analogous reactivity. In such a reaction, the enoate could couple with an aryl or vinyl halide. The regioselectivity of the addition is typically controlled by steric and electronic factors, with the organic group from the halide adding to the less substituted carbon of the double bond.

Studies on related (Z)-alkenyl ethers have demonstrated that Heck-Matsuda arylations can proceed with excellent stereoselectivity, often retaining the (Z)-geometry of the starting material in the product. nih.govresearchgate.net A highly regio- and stereoselective intramolecular Heck reaction of enol ethers has been developed to synthesize (Z)-ortho-formyl/keto-cinnamates, showcasing the utility of this approach for creating geometrically defined products. rsc.org

Palladium-Catalyzed Allylic Alkylation Reactions

Palladium-catalyzed allylic alkylation, often known as the Tsuji-Trost reaction, is a versatile method for forming carbon-carbon bonds. organic-chemistry.org This reaction typically involves the reaction of a nucleophile with a substrate containing an allylic leaving group, proceeding through a characteristic π-allyl-palladium(II) intermediate.

While this compound does not have a conventional leaving group, it possesses allylic C-H bonds. Modern variations of this chemistry allow for the direct catalytic allylic C-H alkylation of internal alkenes. chemrxiv.org In such a transformation, a palladium(II) catalyst would coordinate to the double bond and facilitate the activation of an allylic C-H bond to form the key π-allyl-Pd(II) complex. Subsequent attack by a suitable carbon nucleophile would then form the new C-C bond, yielding a more complex product. The regio- and stereoselectivity of the nucleophilic attack are influenced by the ligands on the palladium catalyst and the nature of the nucleophile.

Pauson-Khand Type Reactions with Related Enynes

The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to construct a cyclopentenone ring system, typically mediated by a cobalt carbonyl complex. wikipedia.org For this compound to participate in this reaction, it would need to be the alkene component in either an inter- or intramolecular variant.

In an intramolecular Pauson-Khand reaction, the enoate would be part of a larger molecule that also contains an alkyne tether (an enyne). Upon exposure to a catalyst like dicobalt octacarbonyl, the alkyne would first coordinate to the metal. Subsequent coordination of the alkene moiety of the enoate would lead to a metallacyclopentene intermediate. Migratory insertion of carbon monoxide followed by reductive elimination would furnish the final bicyclic cyclopentenone product. wikipedia.org The stereochemistry of the starting enyne, including the (Z)-geometry of the double bond, would be translated into the stereochemistry of the newly formed rings. pku.edu.cn

Gold-Catalyzed Reactivity Modes with Vinyldiazo Esters

Gold-catalyzed reactions of vinyldiazo esters represent a versatile method for constructing complex molecular architectures. These reactions typically proceed through the formation of a highly electrophilic gold carbene intermediate upon the extrusion of dinitrogen from the vinyldiazo compound. This intermediate can then engage in a variety of transformations, including cycloadditions, cross-couplings, and reactions with various nucleophiles. researchgate.netacs.org The specific reaction pathway is often influenced by the nature of the substrate, the ancillary ligands on the gold catalyst, and the reaction conditions. rsc.org

One significant reactivity mode is the diazo-diazo cross-coupling reaction. For instance, the reaction between α-aryldiazo ketones and vinyldiazo esters, including those with a tert-butyl ester group, can be catalyzed by gold complexes. This process involves a thermal Wolff rearrangement of the α-aryldiazo ketone to generate a diarylketene, which is then trapped by the vinyldiazo ester. The resulting intermediate subsequently undergoes a gold-catalyzed intramolecular cyclization and rearrangement to yield highly substituted cyclopentenone derivatives. acs.org This transformation highlights the ability of vinyldiazo esters to act as nucleophiles in the initial step before engaging in gold-carbene chemistry.

Another important transformation is the reaction with alkenylsilanes. Gold catalysis enables the reaction of stabilized vinyldiazo compounds with alkenylsilanes to produce skipped dienes with high regio- and stereoselectivity. acs.orgnih.govnih.gov This carbon-carbon bond-forming reaction is proposed to occur via a stepwise mechanism where the silyl group acts as a crucial regio- and stereocontrolling element. acs.orgnih.gov The electrophilic gold carbene intermediate generated from the vinyldiazo ester reacts with the alkenylsilane, leading to a desilylation-driven cascade that forms the diene product. acs.org

While direct examples involving this compound as the substrate were not prominently featured in the reviewed literature, its nature as an alkene suggests it could be a viable partner in gold-catalyzed cycloaddition reactions with vinyldiazo esters. Such a [3+2] cycloaddition would be expected to produce functionalized cyclopentene derivatives. researchgate.net

| Vinyldiazo Ester Reactant | Partner Reactant | Gold Catalyst | Product Type | Reference |

|---|---|---|---|---|

| α-Vinyldiazo ester (with t-butyl group) | α-Aryldiazo ketone | Not specified | Substituted Cyclopentenone | acs.org |

| Stabilized vinyldiazo compound | Alkenylsilane | Not specified | Skipped Diene | acs.orgnih.govnih.gov |

| Stabilized vinyldiazo compound | Styrene | [Au(IPr)(MeCN)][SbF6] | Cyclopentene Derivative | researchgate.net |

Enantioselective N-H Insertion Reactions with Vinyldiazoacetates

Enantioselective N-H insertion reactions are a powerful tool for the direct formation of carbon-nitrogen bonds, providing efficient access to chiral amines and their derivatives. nih.govsemanticscholar.org A highly effective methodology for this transformation involves the reaction of vinyldiazoacetates with carbamates, cooperatively catalyzed by an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid (SPA). nih.gov

This dual catalytic system has been successfully applied to the reaction between vinyldiazoacetates and tert-butyl carbamate, yielding α-alkenyl α-amino acid derivatives with high yields (61–99%) and excellent enantioselectivities (83–98% ee). nih.gov The reaction proceeds under mild, neutral conditions and exhibits a broad substrate scope and high turnover frequency. nih.gov The proposed mechanism suggests that the rhodium catalyst activates the vinyldiazoacetate to form a rhodium carbene intermediate. dartmouth.eduresearchgate.net The chiral SPA then controls the enantioselectivity by orchestrating the proton transfer during the N-H insertion step. dartmouth.edursc.org This cooperative catalysis model, where the transition metal complex is responsible for carbene generation and the chiral Brønsted acid controls stereochemistry, has proven to be a highly effective strategy. dartmouth.edunih.gov

This specific N-H insertion reaction provides a novel and efficient route to synthetically valuable chiral α-amino acid derivatives. nih.gov Although this reaction does not directly involve this compound as a substrate, it is a key transformation within the chemistry of vinyldiazoacetates, which are structurally related to the subject compound's reactivity partners.

| Vinyldiazoacetate Substrate | N-H Source | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Various substituted vinyldiazoacetates | tert-Butyl carbamate | Dirhodium(II) carboxylate + Chiral Spiro Phosphoric Acid (SPA) | 61-99% | 83-98% | nih.gov |

| Benzyl 2-diazo-4-methylpent-3-enoate | tert-Butyl carbamate | Dirhodium(II) carboxylate + Chiral SPA | 66% | 98% | nih.gov |

| Benzyl 2-diazobut-3-enoate | tert-Butyl carbamate | Dirhodium(II) carboxylate + Chiral SPA | High | Excellent | nih.gov |

Applications of Tert Butyl Z Pent 3 Enoate As a Synthetic Intermediate

Role as a Versatile Building Block in Organic Synthesis

Tert-butyl (Z)-pent-3-enoate serves as a versatile C5 building block in organic synthesis due to the distinct functionalities present in its structure. The Z-alkene geometry is crucial for establishing specific stereochemical relationships in target molecules through diastereoselective reactions. The double bond can participate in a variety of transformations, including cycloadditions, epoxidations, and hydroborations, where its configuration directly influences the stereochemical outcome of the products.

The tert-butyl ester group plays a dual role. Firstly, it is a robust protecting group for the carboxylic acid functionality, stable to a wide range of nucleophilic and basic conditions. Its steric bulk can also impart facial selectivity in reactions at adjacent positions. Secondly, the tert-butyl group can be removed under specific acidic conditions, often with the formation of gaseous isobutylene (B52900), which simplifies purification. This controlled deprotection allows the carboxylic acid to be revealed at a later, strategic point in a synthetic sequence for further manipulation.

Total Synthesis of Natural Products and Complex Molecules

The utility of the tert-butyl pentenoate framework is prominently demonstrated in the total synthesis of intricate natural products. Its carbon backbone and functional handles are ideally suited for elaboration into complex cyclic and polycyclic systems.

The total synthesis of the dendrobatid alkaloid (+)-allopumiliotoxin 323B' provides a compelling example of how a derivative of the tert-butyl pentenoate scaffold can be employed to construct a complex polycyclic system. In a synthesis reported by Holmes and co-workers, the journey towards the target molecule began not with this compound itself, but with a closely related chiral building block, (R)-tert-butyl-3-hydroxy-pent-4-enoate.

This starting material was subjected to a series of chemical manipulations to yield a key (Z)-N-alkenylnitrone intermediate. This intermediate underwent a crucial intramolecular [3+2]-cycloaddition reaction to form an isoxazolidine (B1194047) ring system. This step effectively translated the stereochemical information from the initial building block into the core of the molecule. The isoxazolidine was then transformed into a piperidinone, which serves as a central precursor to the final indolizidine core of the allopumiliotoxin.

The synthesis of (+)-allopumiliotoxin 323B' further illustrates the role of the pentenoate-derived fragment in constructing the characteristic indolizidine core found in many alkaloids. semanticscholar.org After the formation of the isoxazolidine from the (Z)-N-alkenylnitrone, the resulting structure was processed to yield a piperidinone intermediate. semanticscholar.org This six-membered ring, which originated from the carbon backbone of the initial pentenoate derivative, was then elaborated. The formation of the final indolizidine core was achieved through an intramolecular SN2 reaction, which forged the second ring of the bicyclic system. semanticscholar.org This strategic cyclization highlights how the simple five-carbon chain of the starting material is folded and functionalized to create a complex, fused ring system.

Table 1: Key Synthetic Steps in the Formation of the Indolizidine Core of (+)-allopumiliotoxin 323B'

| Step | Starting Material/Intermediate | Key Transformation | Product/Intermediate |

| 1 | (R)-tert-butyl-3-hydroxy-pent-4-enoate | Multi-step conversion | (Z)-N-alkenylnitrone |

| 2 | (Z)-N-alkenylnitrone | Intramolecular [3+2] cycloaddition | Isoxazolidine |

| 3 | Isoxazolidine | Ring opening and functional group manipulation | Piperidinone derivative |

| 4 | Piperidinone derivative | Intramolecular SN2 reaction | Indolizidine core |

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. While direct trifluoromethylation of this compound is not widely documented, the principles of stereocontrolled additions to unsaturated esters provide a clear blueprint for its potential use.

Methods exist for the synthesis of α,β-unsaturated trifluoromethyl ketones, which can be generated with stereochemical control. mdpi.com For instance, the reaction of β-trifluoroacetylvinyltellurides with zinc cuprates proceeds stereospecifically to yield Z-isomers of α,β-unsaturated trifluoromethyl ketones. mdpi.com Applying this logic, the Z-double bond in this compound could serve as a template. A hypothetical reaction, such as a stereoselective addition of a trifluoromethylating reagent across the double bond, could lead to the formation of a trifluoromethylated product with two new stereocenters, the configuration of which would be influenced by the starting alkene geometry. The development of such a reaction would provide a direct route to chiral, trifluoromethylated carboxylic acid derivatives.

Eleganine A is an indole (B1671886) alkaloid with a unique 4-ethylidene-3-alkylproline core. semanticscholar.org A synthetic approach to this core has been developed that utilizes a stereoselective Ireland-Claisen rearrangement as the key step to install two stereogenic centers and a defined double bond simultaneously. rsc.org

Although the reported synthesis does not start from this compound, the reaction highlights the potential of its derivatives. The Ireland-Claisen rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement of an allylic ester. A derivative of this compound, specifically the corresponding allylic alcohol, could be esterified and subjected to this rearrangement. The inherent Z-geometry of the starting material would be expected to influence the stereochemical outcome of the rearrangement, providing a pathway to highly functionalized intermediates suitable for the synthesis of scaffolds like that found in Eleganine A. This demonstrates the potential of the title compound to serve as a precursor for diverse and complex molecular architectures.

Precursors for Other Functional Groups and Scaffolds

Beyond its use in total synthesis, the functional groups of this compound can be readily transformed into other useful moieties, making it a valuable starting point for a range of chemical structures.

The tert-butyl ester can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid) to furnish the corresponding (Z)-pent-3-enoic acid without disturbing other acid-sensitive groups. This carboxylic acid can then be converted into a wide array of derivatives, including esters, amides, and acid chlorides.

The Z-alkene is also a handle for numerous transformations. It can undergo:

Hydrogenation: Catalytic hydrogenation will saturate the double bond to produce tert-butyl pentanoate.

Epoxidation: Treatment with reagents like m-CPBA will yield the corresponding epoxide with a specific stereochemistry derived from the Z-alkene.

Dihydroxylation: Reagents such as osmium tetroxide can be used to form a diol, again with predictable stereochemistry.

Oxidative cleavage: Ozonolysis can cleave the double bond to yield smaller, functionalized fragments.

These transformations significantly expand the synthetic utility of this compound, allowing it to serve as a precursor to a diverse range of functionalized molecules.

Table 2: Potential Functional Group Transformations of this compound

| Functional Group | Reagents/Conditions | Transformed Functional Group |

| tert-Butyl Ester | Trifluoroacetic Acid (TFA) | Carboxylic Acid |

| Z-Alkene | H₂, Pd/C | Alkane |

| Z-Alkene | m-CPBA | Epoxide |

| Z-Alkene | OsO₄, NMO | cis-Diol |

| Z-Alkene | 1. O₃; 2. Me₂S | Aldehydes/Ketones |

Formation of Alcohols and Aldehydes

No specific literature detailing the conversion of this compound to corresponding alcohols or aldehydes was found.

Synthesis of Skipped Dienes and Enynes

There is no available information on the use of this compound as a precursor for the synthesis of skipped dienes and enynes.

Intermediates for β-Sulfenylated Carbonyl Compounds

The role of this compound in the formation of β-sulfenylated carbonyl compounds is not documented in the searched scientific literature.

Access to Chiral Carboxylic Acid Derivatives

While the synthesis of chiral carboxylic acid derivatives is a broad field of study, no specific methods employing this compound as a starting material were identified.

Formation of Heterocyclic Systems (e.g., Oxasilacyclopentanes)

No research articles describing the use of this compound for the synthesis of oxasilacyclopentanes or other heterocyclic systems were found.

Development of Novel Reaction Methodologies Utilizing the (Z)-Pent-3-enoate Motif

No novel reaction methodologies specifically utilizing the this compound motif have been reported in the available literature. Research in this area appears to be focused on other isomers or esters of pentenoic acid.

Spectroscopic and Computational Studies of Z Pent 3 Enoate Esters

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms, predict the stability of intermediates, and calculate the energy of transition states. For (Z)-pent-3-enoate esters, which are β,γ-unsaturated, DFT can be used to explore isomerization reactions or additions to the double bond.

While specific DFT studies on tert-butyl (Z)-pent-3-enoate are not prominent, extensive research on analogous α,β-unsaturated esters provides a clear framework for the insights DFT can offer. rsc.orgnih.gov For instance, in reactions such as Michael additions or epoxidations, DFT calculations can determine the energy barriers for different pathways, explaining the observed regioselectivity and stereoselectivity. researchgate.net Calculations can model the transition state structures, providing a three-dimensional picture of the bond-making and bond-breaking processes. This allows for a rational understanding of reactivity and can guide the design of new reactions. For example, DFT has been used to show why 1,4-hydroboration is energetically favored over 1,2-hydroboration for α,β-unsaturated esters by calculating the free energy barriers of the respective transition states. rsc.org

The following table shows representative calculated energy barriers for reactions involving unsaturated carbonyl compounds, illustrating the type of quantitative data obtained from DFT studies.

| Reaction Type (on α,β-Unsaturated Ester) | Transition State | Calculated Free Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| 1,4-Hydroboration | First Hydrogen Transfer | 15.0 | rsc.org |

| 1,2-Hydroboration | First Hydrogen Transfer | 29.7 | rsc.org |

Molecular Mechanics (MM) and Ab Initio Calculations for Conformational Analysis and Energy Landscapes

Molecular Mechanics (MM) and ab initio calculations are computational tools used to explore the conformational space and thermodynamic properties of molecules. MM methods use classical physics (force fields) to provide a rapid way to determine the preferred conformations and relative energies of different spatial arrangements of a molecule. For this compound, MM could be used to identify low-energy conformers by exploring the rotation around the single bonds, particularly the C-C single bonds in the pentenoate chain and the ester C-O bond.

Ab initio methods, which are based on quantum mechanics without empirical parameters, provide more accurate energies and electronic properties. nih.gov These calculations are used to construct a detailed potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. High-level ab initio methods can be used to calculate thermodynamic quantities, such as the standard molar enthalpy of formation, with high accuracy. These theoretical values can then be compared with experimental data to validate both the computational method and the experimental measurement. nih.gov

The table below provides an example of experimentally determined and ab initio calculated enthalpies of formation for a related unsaturated ester, demonstrating the synergy between theoretical and experimental thermochemistry.

| Compound | Method | Gaseous Enthalpy of Formation (ΔfH°m(g)) in kJ/mol | Reference |

|---|---|---|---|

| Methyl 3-methylbut-2-enoate | Experimental (Combustion Calorimetry) | -376.5 ± 1.7 | nih.gov |

| Methyl 3-methylbut-2-enoate | Ab Initio (G3MP2) | -378.3 | nih.gov |

Theoretical Prediction of Regio- and Stereoselectivity in Reactions

Theoretical and computational chemistry serves as a powerful tool for predicting the outcomes of chemical reactions involving complex molecules like this compound. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, general principles of theoretical chemistry can be applied to predict its reactivity, particularly concerning regioselectivity and stereoselectivity in various reactions.

In reactions such as electrophilic additions or cycloadditions, the regioselectivity is largely governed by the electronic distribution within the molecule. For this compound, the carbon-carbon double bond is the primary site of reactivity for electrophiles. Computational models, such as those employing Density Functional Theory (DFT), can predict the relative stabilities of the possible carbocation intermediates formed upon electrophilic attack at either C-3 or C-4. Generally, the stability of the resulting carbocation determines the major regioisomer. In the case of this compound, attack at C-4 would lead to a carbocation at C-3, which is in proximity to the electron-withdrawing ester group. Conversely, attack at C-3 would generate a carbocation at C-4. The relative energies of these intermediates, calculated through computational methods, would provide a quantitative prediction of the reaction's regioselectivity.

Stereoselectivity, on the other hand, is often dictated by steric hindrance and the conformational preferences of the transition states. For reactions involving the chiral center that could be formed during an addition reaction, computational modeling can elucidate the energies of the different diastereomeric transition states. The (Z)-configuration of the double bond in this compound imposes specific steric constraints that can influence the facial selectivity of an incoming reagent. Theoretical models can calculate the energy barriers for the approach of a reagent from either face of the double bond, thus predicting the favored stereoisomer.

For example, in a hypothetical cycloaddition reaction, the orientation of the approaching reactant relative to the ester group and the ethyl group of the pentenoate chain would be critical. The bulky tert-butyl group, while somewhat removed from the double bond, can still influence the conformational preferences of the entire molecule, which in turn affects the accessibility of the two faces of the alkene.

Investigation of Steric and Electronic Effects on Reactivity (e.g., Allylic Strain)

The reactivity of this compound is intricately influenced by a combination of steric and electronic effects. The presence of the tert-butyl group, the (Z)-geometry of the double bond, and the ester functionality all contribute to the molecule's chemical behavior.

Steric Effects: The most significant steric influence in this compound arises from the cis-relationship between the ethyl group at C-4 and the substituent at C-3. This arrangement can lead to allylic strain, specifically A(1,3) strain, in certain conformations. Allylic strain is a type of steric strain resulting from the interaction between substituents on an alkene. In the case of the (Z)-isomer, rotation around the C2-C3 single bond can be restricted to avoid unfavorable steric clashes between the substituent at C-2 (the carboxyester group) and the methyl group of the ethylidene moiety at C-4.

This conformational preference, dictated by the minimization of allylic strain, can have a profound impact on the stereochemical outcome of reactions. For instance, in reactions where a new stereocenter is formed at C-2 or C-3, the incoming reagent will preferentially approach from the less sterically hindered face of the double bond. The molecule will adopt a transition state conformation that minimizes these destabilizing allylic interactions, thereby directing the stereoselectivity of the reaction.

Electronic Effects: The electronic nature of the ester group plays a crucial role in the reactivity of the double bond. The ester group is electron-withdrawing, which deactivates the double bond towards electrophilic attack compared to a simple alkene. This deactivation occurs through an inductive effect. However, the lone pairs on the oxygen atoms of the ester can also participate in resonance, which can influence the electron density at different positions in the molecule.

Computational studies on analogous β,γ-unsaturated esters have shown that the interplay between these electronic and steric factors is critical in determining the reaction pathway. For instance, the regioselectivity of an electrophilic attack will be a balance between the formation of the most stable carbocation (electronic effect) and the steric accessibility of the double bond carbons (steric effect).

The hyperconjugation effect of the tert-butyl group can also subtly influence the electronic properties of the system. nih.gov Although primarily known for its steric bulk, the tert-butyl group can donate electron density through hyperconjugation, which might slightly modulate the reactivity of the nearby functional groups.

A summary of the expected steric and electronic effects on the reactivity of this compound is presented in the table below.

| Feature | Effect | Influence on Reactivity |

| (Z)-Alkene Geometry | Steric | Induces A(1,3) allylic strain, influencing conformational preferences and directing stereoselectivity. |

| tert-Butyl Group | Steric & Electronic | Exerts significant steric hindrance. Provides a minor electron-donating effect through hyperconjugation. nih.gov |

| Ester Group | Electronic | Electron-withdrawing via induction, deactivating the double bond towards electrophiles. Can participate in resonance. |

Mechanistic Investigations of Reactions Involving Tert Butyl Z Pent 3 Enoate

Kinetics and Thermodynamics of Esterification Reactions

The esterification of carboxylic acids is a reversible reaction, and its rate is influenced by factors such as temperature, catalyst loading, and the molar ratio of reactants. For instance, in the esterification of acetic acid with tert-butanol (B103910) catalyzed by a Dowex 50Wx8 resin, the reaction rate was observed to increase with both increasing temperature and catalyst loading. researchgate.net Furthermore, an increase in the molar ratio of the acid to the alcohol led to a higher conversion of the alcohol. researchgate.net A study on the esterification of levulinic acid with 1-butene (B85601) to form sec-butyl levulinate, a structurally related ester, determined the enthalpy and entropy changes of the reaction at 298.15 K to be -(32.9 ± 1.6) kJ/mol and -(70 ± 4) J/(mol·K), respectively, indicating an exothermic and entropically unfavorable process. ub.edu

A general kinetic model for the esterification of a carboxylic acid (RCOOH) with an alcohol (R'OH) to form an ester (RCOOR') and water is given by the following second-order reversible reaction:

The rate equation can be expressed as:

where k₁ is the forward rate constant and k₂ is the reverse rate constant. The temperature dependence of these rate constants typically follows the Arrhenius equation.

A study on the uncatalyzed esterification of various aliphatic carboxylic acids with ethanol (B145695) demonstrated that a simple second-order reversible kinetic model can effectively describe the reaction kinetics. researchgate.net The thermodynamic parameters, including the equilibrium constant (K), enthalpy of reaction (ΔH°), and entropy of reaction (ΔS°), can be determined from the kinetic data at different temperatures. researchgate.net For the esterification of pentanoic acid with methanol (B129727) catalyzed by Amberlyst 15, the conversion was found to increase with increasing reaction temperature. core.ac.uk

The following interactive data table summarizes typical kinetic and thermodynamic parameters for the esterification of carboxylic acids, which can be considered as indicative for the esterification of (Z)-pent-3-enoic acid with tert-butanol.

| Carboxylic Acid | Alcohol | Catalyst | Activation Energy (kJ/mol) | Enthalpy of Reaction (kJ/mol) | Reference |

| Acetic Acid | tert-Butanol | Dowex 50Wx8 | 1.09 | - | researchgate.net |

| Levulinic Acid | 1-Butene | Amberlyst-15 | - | -32.9 | ub.edu |

| Pentanoic Acid | Methanol | Amberlyst 15 | - | - | core.ac.uk |

Detailed Studies on Sigmatropic Rearrangement Mechanisms

tert-Butyl (Z)-pent-3-enoate, possessing an allylic ester functionality, has the potential to undergo masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangements, such as the Claisen rearrangement, under thermal or catalytic conditions. While specific studies on the sigmatropic rearrangement of this compound are scarce, extensive research on analogous systems provides a framework for understanding the mechanistic intricacies of such transformations.